Cas no 37586-22-4 (4-benzoylpiperidine)
4-benzoylpiperidine Chemical and Physical Properties
Names and Identifiers
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- Phenyl(piperidin-4-yl)methanone
- Methanone, phenyl-4-piperidinyl-
- Phenyl(4-piperidinyl)methanone
- Phenyl-(4-piperidyl)methanone
- Phenylpiperidin-4-yl-Methanone
- 4-benzoylpiperidine
- phenyl-piperidin-4-yl-methanone
- Phenyl-piperidin-4-yl-methanone 1HCl salt
- 4-O-Benzoylpiperidine
- NSC 16199
- Phenyl 4-piperidinyl ketone
- Q27454183
- phenyl (4-piperidinyl)methanone
- DTXSID30280277
- 3VW
- 4-(benzoyl)piperidine
- DDRCHUGHUHZNKZ-UHFFFAOYSA-N
- NSC-16199
- AM20040318
- AKOS000199468
- SCHEMBL408318
- J-523946
- 4benzoylpiperidine
- Oprea1_599178
- BS-13924
- A6418
- NSC16199
- 37586-22-4
- MFCD00835808
- F14278
- CHEMBL344115
- FT-0617637
- BDBM50004303
- SY239808
- EN300-26191
- Maybridge1_007798
- 4-benzoyl-piperidine
- AE-641/09365045
- ALBB-016694
-
- MDL: MFCD00835808
- Inchi: 1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2
- InChI Key: DDRCHUGHUHZNKZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1CCNCC1
Computed Properties
- Exact Mass: 189.11500
- Monoisotopic Mass: 189.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 1.6
Experimental Properties
- Color/Form: White solid
- Density: 1.054±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 226 °C
- Boiling Point: 310.7±35.0 ºC (760 Torr),
- Flash Point: 125.3±26.1 ºC,
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 29.10000
- LogP: 2.19770
4-benzoylpiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-benzoylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129000214-5g |
Phenyl(piperidin-4-yl)methanone |
37586-22-4 | 95% | 5g |
$541.82 | 2023-09-02 | |
| Chemenu | CM180432-5g |
Phenyl(piperidin-4-yl)methanone |
37586-22-4 | 95% | 5g |
$640 | 2021-08-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123507-1G |
4-benzoylpiperidine |
37586-22-4 | 95% | 1g |
¥ 957.00 | 2023-03-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123507-1-1G |
4-benzoylpiperidine |
37586-22-4 | 95% | 1g |
¥ 224.00 | 2021-07-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123507-1-5G |
4-benzoylpiperidine |
37586-22-4 | 95% | 5g |
¥ 686.00 | 2021-07-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123507-1 G |
4-benzoylpiperidine |
37586-22-4 | 95% | 1g |
¥ 957.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123507-1-1 G |
4-benzoylpiperidine |
37586-22-4 | 95% | 1g |
¥ 224.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123507-1-5 G |
4-benzoylpiperidine |
37586-22-4 | 95% | 5g |
¥ 686.00 | 2021-05-07 | |
| Chemenu | CM180432-1g |
Phenyl(piperidin-4-yl)methanone |
37586-22-4 | 95% | 1g |
$336 | 2023-01-09 | |
| A2B Chem LLC | AF68570-500mg |
Phenyl(piperidin-4-yl)methanone |
37586-22-4 | 95%+ | 500mg |
$355.00 | 2023-12-30 |
4-benzoylpiperidine Suppliers
4-benzoylpiperidine Related Literature
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Xuyi Yue,Hongjun Jin,Hui Liu,Zonghua Luo,Xiang Zhang,Kota Kaneshige,Hubert P. Flores,Joel S. Perlmutter,Stanley M. Parsons,Zhude Tu Org. Biomol. Chem. 2017 15 5197
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Yang Liu,Lin Guo,Hongliang Duan,Liming Zhang,Neng Jiang,Xuechu Zhen,Jianhua Shen RSC Adv. 2015 5 40964
Additional information on 4-benzoylpiperidine
Introduction to 4-benzoylpiperidine (CAS No: 37586-22-4)
4-benzoylpiperidine, identified by the Chemical Abstracts Service Number (CAS No) 37586-22-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural versatility and potential applications in drug development. The benzoyl group appended to the piperidine ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structure of 4-benzoylpiperidine features a six-membered piperidine ring substituted with a benzoyl moiety at the 4-position. This configuration allows for facile modifications at both the nitrogen and aromatic positions, enabling the synthesis of a diverse array of derivatives. Such structural flexibility is highly advantageous in medicinal chemistry, as it provides a platform for optimizing pharmacokinetic and pharmacodynamic profiles.
In recent years, 4-benzoylpiperidine has been explored as an intermediate in the synthesis of various pharmacologically active agents. Its incorporation into molecular frameworks has shown promise in modulating biological pathways associated with neurological disorders, inflammation, and cancer. The benzoyl group not only enhances lipophilicity but also participates in hydrogen bonding interactions, which are critical for receptor binding affinity.
One of the most compelling aspects of 4-benzoylpiperidine is its role in the development of enzyme inhibitors. The piperidine core is a common motif in kinase inhibitors, and the benzoyl substitution can fine-tune binding interactions with target enzymes. For instance, studies have demonstrated its utility in designing inhibitors targeting protein tyrosine kinases, which are implicated in various diseases, including leukemia and solid tumors. The introduction of the benzoyl group at the 4-position modulates the compound’s solubility and metabolic stability, key factors in drug-like properties.
Recent advancements in computational chemistry have further highlighted the potential of 4-benzoylpiperidine as a lead compound. Molecular docking simulations have revealed that derivatives of this scaffold can effectively bind to pockets on enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are critical regulators of cell growth and differentiation, making them attractive therapeutic targets. The benzoylpiperidine derivatives exhibit inhibitory activity with submicromolar affinities, underscoring their promise as drug candidates.
The synthesis of 4-benzoylpiperidine typically involves classical organic reactions such as acylation of piperidine derivatives followed by purification via column chromatography or recrystallization. Modern synthetic approaches have also explored catalytic methods to improve yield and reduce environmental impact. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce substituents at the aromatic ring with high efficiency.
In clinical research, 4-benzoylpiperidine derivatives have been investigated for their potential therapeutic effects. Preclinical studies suggest that certain analogs exhibit anti-inflammatory properties by inhibiting inflammatory cytokine production. Additionally, their ability to modulate neurotransmitter receptors has opened avenues for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The benzoyl group’s role in enhancing blood-brain barrier penetration further enhances their clinical relevance.
The chemical diversity derived from 4-benzoylpiperidine extends beyond kinase inhibition. Researchers have explored its applications in antiviral and antibacterial contexts, leveraging its ability to disrupt essential metabolic pathways in pathogens. For instance, derivatives have shown efficacy against resistant bacterial strains by interfering with bacterial cell wall synthesis or DNA replication. This broadens the scope of 37586-22-4 as a versatile building block in antimicrobial drug discovery.
From a regulatory perspective, compounds like 4-benzoylpiperidine must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) are adhered to during production, and analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity. These standards ensure that researchers receive high-quality material for their studies.
The future directions for research on 37586-22-4 include exploring its role in emerging therapeutic areas such as immunotherapy and gene editing. By integrating it into nucleic acid-modifying agents or immunomodulatory compounds, scientists aim to develop next-generation treatments for challenging diseases like cancer and autoimmune disorders. Collaborative efforts between academia and industry are essential to translate these findings into viable clinical solutions.
In summary, 4-benzoylpiperidine (CAS No: 37586-22-4) represents a compelling compound with broad applications in pharmaceutical research. Its unique structural features make it an ideal candidate for designing novel bioactive molecules targeting various diseases. As research progresses, advancements in synthetic methodologies and computational biology will continue to unlock its full potential as a therapeutic agent.
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